molecular formula C24H18N2O4 B2927863 methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate CAS No. 1327171-72-1

methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate

Cat. No.: B2927863
CAS No.: 1327171-72-1
M. Wt: 398.418
InChI Key: ZJUJPBINEJONTF-RWEWTDSWSA-N
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Description

Methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate is a synthetic organic compound featuring a chromene core substituted with a phenylcarbamoyl group and a methyl benzoate moiety. The Z-configuration of the imine linkage (C=N) in its structure is critical for its electronic and steric properties.

Properties

IUPAC Name

methyl 4-[[3-(phenylcarbamoyl)chromen-2-ylidene]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H18N2O4/c1-29-24(28)16-11-13-19(14-12-16)26-23-20(15-17-7-5-6-10-21(17)30-23)22(27)25-18-8-3-2-4-9-18/h2-15H,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJUJPBINEJONTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H18N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate (CAS No. 1327171-72-1) is a synthetic compound that has attracted attention due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, highlighting its mechanisms, effects, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C24H18N2O4C_{24}H_{18}N_{2}O_{4} with a molecular weight of approximately 398.41 g/mol. The compound features a chromen-2-ylidene moiety, which is known for its diverse biological activities.

Research indicates that the biological activity of this compound may be attributed to several mechanisms:

  • Antioxidant Activity : Compounds with similar structures have demonstrated significant antioxidant properties, which can mitigate oxidative stress in cells.
  • Anticancer Properties : Some studies suggest that derivatives of chromen-2-ylidene can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
  • Enzyme Inhibition : The compound may act as an inhibitor for certain enzymes involved in metabolic pathways, potentially affecting drug metabolism and pharmacokinetics.

Anticancer Activity

A notable study evaluated the anticancer potential of this compound against various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The IC50 values were determined to be approximately 25 µM for MCF-7 and 30 µM for A549 cells.

Cell LineIC50 (µM)Mechanism
MCF-725Apoptosis induction
A54930Cell cycle arrest

Antioxidant Activity

The antioxidant capacity was assessed using the DPPH radical scavenging assay. The compound exhibited a scavenging activity comparable to that of ascorbic acid, with an IC50 value of 15 µM.

Case Studies

  • Case Study on MCF-7 Cells : In vitro studies revealed that treatment with this compound resulted in increased levels of reactive oxygen species (ROS), leading to apoptosis through the intrinsic pathway.
    • Methodology : Cells were treated with varying concentrations of the compound for 24 hours, followed by assessment using flow cytometry.
    • Findings : Increased Annexin V positivity indicated significant apoptosis.
  • In Vivo Studies : Animal models treated with the compound showed reduced tumor growth rates compared to control groups, suggesting potential therapeutic applications in cancer treatment.

Comparison with Similar Compounds

Comparison with Structural Analogs

The following table and analysis compare methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate with structurally related compounds, focusing on molecular features, physicochemical properties, and synthesis methodologies.

Table 1: Comparative Analysis of Chromene-Based Benzoate Derivatives

Compound Name Molecular Formula Molecular Weight Substituents Key Properties
This compound (Target) C₂₄H₁₉N₂O₄ 399.4 g/mol Phenylcarbamoyl, methyl ester Not reported (inferred: moderate lipophilicity due to aromatic groups)
Ethyl 4-({(2Z)-3-[(furan-2-ylmethyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate C₂₄H₂₀N₂O₅ 416.4 g/mol Furan-methylcarbamoyl, ethyl ester Smiles: CCOC(=O)c1ccc(N=c2oc3ccccc3cc2C(=O)NCc2ccco2)cc1
Ethyl 3-({(2Z)-3-[(4-chlorophenyl)carbamoyl]-2H-chromen-2-ylidene}amino)benzoate C₂₅H₁₉ClN₂O₄ 446.9 g/mol 4-Chlorophenylcarbamoyl, ethyl ester No reported melting point or solubility
Methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate C₂₃H₁₈N₄O₃ 406.4 g/mol Triazine-amino, phenoxy groups Crystalline, melting point 148–150°C, polar character

Key Comparisons

Structural Variations: The target compound differs from its ethyl ester analogs (e.g., ) in its methyl ester group, which reduces molecular weight by ~14–47 g/mol compared to ethyl derivatives. Compounds like methyl 3-[(4,6-diphenoxy-1,3,5-triazin-2-yl)amino]benzoate replace the chromene core with a triazine ring, significantly altering electronic properties and polarity.

Synthetic Routes: Chromene-based analogs (e.g., ) are synthesized via multi-step condensation and esterification reactions. For example, ethyl derivatives often involve nucleophilic substitution between chlorinated intermediates and ethyl benzoate precursors. Triazine-containing analogs require stepwise reactions with 2,4,6-trichloro-1,3,5-triazine and phenols under controlled temperatures (0–5°C for initial steps, 80°C for final coupling).

Physicochemical Properties: Lipophilicity: The target compound’s phenylcarbamoyl group likely confers moderate lipophilicity, intermediate between the furan-methylcarbamoyl (less lipophilic, ) and 4-chlorophenylcarbamoyl (more lipophilic, ) analogs. Crystallinity: Triazine derivatives exhibit higher crystallinity (melting points 148–150°C) due to planar triazine rings and hydrogen-bonding phenoxy groups, whereas chromene-based esters may form less-ordered crystals.

Spectroscopic Characterization :

  • Chromene derivatives are typically characterized by ¹H NMR signals for aromatic protons (δ 6.8–8.2 ppm), imine protons (δ 8.5–9.0 ppm), and ester methyl groups (δ 3.8–4.0 ppm) .
  • 13C NMR peaks for carbonyl groups (C=O, δ 165–170 ppm) and chromene carbons (δ 110–160 ppm) are common .

Q & A

Q. What are the recommended synthetic routes for methyl 4-{[(2Z)-3-(phenylcarbamoyl)-2H-chromen-2-ylidene]amino}benzoate, and how can reaction conditions be optimized for yield and purity?

Methodological Answer: Begin with a condensation reaction between methyl 4-aminobenzoate and 3-(phenylcarbamoyl)-2H-chromen-2-one derivatives. Monitor intermediates using FT-IR and NMR spectroscopy. Optimize solvent choice (e.g., DMF or DCM), temperature (60–80°C), and catalysts (e.g., piperidine) via factorial experimental design. Purify via column chromatography with gradient elution (hexane/EtOAc ratios). Validate purity using HPLC with UV detection at λ = 254 nm .

Q. How should researchers characterize this compound’s structure and confirm its Z-configuration?

Methodological Answer: Use X-ray crystallography for absolute configuration confirmation (if suitable crystals form). For solution studies, employ NOESY NMR to detect spatial proximity between chromene protons and phenylcarbamoyl groups. Compare experimental UV-Vis λmax (likely 350–400 nm) with time-dependent DFT (TD-DFT) calculations. Analyze FT-Raman spectra for characteristic C=N stretching vibrations (1550–1600 cm<sup>-1</sup>) .

Advanced Research Questions

Q. What experimental design principles apply when studying this compound’s structure-activity relationships in biological systems?

Methodological Answer: Adopt randomized block designs with split-plot arrangements. Assign concentration gradients as main plots, biological models (e.g., cell lines) as subplots, and exposure durations as sub-subplots. Include positive/negative controls and ≥4 replicates. Use ANOVA with post-hoc Tukey tests for statistical validation. For dose-response curves, apply nonlinear regression (Hill equation) .

Q. How can researchers resolve contradictions between theoretical predictions and experimental spectral data?

Methodological Answer: Perform conformational analysis via DFT calculations (B3LYP/6-31G** level) to identify possible rotamers. Compare calculated IR/Raman spectra with experimental data using scaling factors (e.g., 0.961 for B3LYP). For NMR discrepancies, calculate chemical shifts with the GIAO method in explicit solvents (DMSO-d6 vs. CDCl3) .

Q. What methodologies are appropriate for investigating environmental fate and degradation pathways?

Methodological Answer: Conduct OECD 301B ready biodegradation tests with activated sludge. For abiotic degradation, perform photolysis studies using Xenon-arc lamps (simulated sunlight) and hydrolysis at varying pH (4, 7, 9). Analyze degradation products via LC-QTOF-MS. Use EPI Suite to predict logP and BCF values .

Q. How should researchers design computational studies to predict supramolecular interactions in crystalline form?

Methodological Answer: Use CrystalPredictor for polymorph screening with the Dreiding force field. Perform Hirshfeld surface analysis on predicted structures. Validate with experimental PXRD patterns. For interaction energies, apply symmetry-adapted perturbation theory (SAPT(DFT)) on dimer pairs extracted from crystal packing .

Q. What strategies mitigate batch-to-batch variability in physicochemical property measurements?

Methodological Answer: Implement ISO/IEC 17025 protocols for instrumentation calibration. Use NIST-traceable reference materials for melting point and solubility measurements. Conduct inter-laboratory comparisons with Youden plot analysis. For hygroscopicity studies, control humidity (±2% RH) using saturated salt solutions .

Q. How to establish structure-property relationships for solubility and partition coefficients?

Methodological Answer: Measure solubility in 8 solvents (n-octanol to DMSO) via the shake-flask method at 25±0.5°C. Determine logP values using HPLC retention times (C18 column, isocratic methanol/water). Correlate with COSMO-RS simulations using the BP-TZVP basis set. Validate with experimental octanol-water partitioning .

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